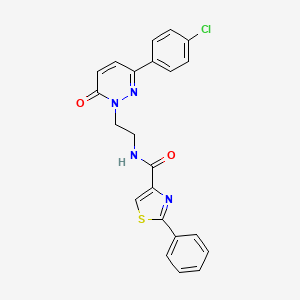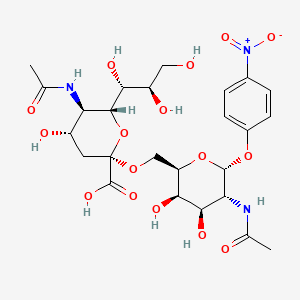![molecular formula C19H11ClF2N2O2S B2480702 3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326840-65-6](/img/structure/B2480702.png)
3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to the thieno[3,2-d]pyrimidine class, which is known for its wide range of biological activities and chemical properties. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have attracted significant attention due to their pharmacological relevance and potential in drug discovery.
Synthesis Analysis
Thieno[3,2-d]pyrimidine derivatives are typically synthesized through various methods that involve cyclization reactions and modifications of the pyrimidine ring. For example, compounds similar to the target molecule have been synthesized by treating chloro- or cyano-uracils with ethyl 2-mercaptoacetate in the presence of a base, followed by electrophilic substitution reactions such as Vilsmeier-Haack reaction, bromination, and nitration to introduce different substituents on the pyrimidine ring (Hirota, Kosaku, Shirahashi, Mitsuomi, Senda, Shigeo, Yogo, Motoi, 1990).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused-ring system that can influence the compound's reactivity and interaction with biological targets. X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the structure and conformation of these compounds, revealing their planar or folded ring systems and how substituents affect their overall geometry.
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the ring, which can alter the reactivity of the compound (Shestakov, A. S., Prezent, M., Kartsev, V., Shikhaliev, K., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions. For example, a study detailed the synthesis of substituted thienopyrimidines, starting from ethyl 2-aminothiophene-3carboxylate. The synthesis involved multiple steps, including cyclization and nucleophilic substitution, to produce compounds with potential antibacterial properties (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013). Similarly, microwave-assisted synthesis has been reported for the efficient production of 2-aminothiophene-3-carboxylic acid derivatives, highlighting the utility of microwave irradiation in synthesizing thieno[3,2-d]pyrimidine derivatives (S. Hesse, Enrico Perspicace, G. Kirsch, 2007).
Biological Activities and Applications
Thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, making them subjects of interest for the development of new therapeutic agents. For instance, some derivatives have been explored for their antimicrobial and anti-inflammatory properties, indicating their potential in treating infections and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Another study highlighted the synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole, which were synthesized through a microwave-assisted procedure. These compounds were characterized for their structural properties and potentially offer new avenues for chemical and biological research (Xinjian Song, Zheng-chao Duan, Y. Shao, X. Dong, 2012).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N2O2S/c20-12-1-3-15(4-2-12)24-18(25)17-16(5-6-27-17)23(19(24)26)10-11-7-13(21)9-14(22)8-11/h1-9,17H,10H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOUKDGZVVQFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC(=C4)F)F)C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)


![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)
![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)